![molecular formula C22H21N7O4 B2865126 (E)-2-amino-N-(3-methoxypropyl)-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 835911-83-6](/img/structure/B2865126.png)
(E)-2-amino-N-(3-methoxypropyl)-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
Quinoxaline derivatives, such as the one you mentioned, are a class of compounds that have been extensively studied due to their wide range of biological and pharmacological activities . They are often used in medicinal chemistry and pharmaceuticals .
Synthesis Analysis
The synthesis of quinoxaline derivatives has seen significant advances in recent years . Some of the novel strategies include the difunctionalization of alkenes, the ring-opening of easily available small rings, dehydrogenative cross-coupling reactions, transition-metal catalyzed cyclizations, cycloadditions, and other cascade reactions .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives often features positive charges at certain positions of the aromatic scaffold and side-chain alkylamino group .Chemical Reactions Analysis
The chemical reactions of quinoxaline derivatives can be influenced by factors such as protonation and the structure of the counter-ion . The absorption can be controlled over the entire visible spectrum and into the near-IR via a protonation-induced assembly mechanism .Physical And Chemical Properties Analysis
Quinoxaline derivatives can exhibit pronounced UV/Vis spectral responses that depend on the extent of protonation and on the counter-ion structure .Scientific Research Applications
Synthetic Methodologies and Catalysis
One foundational aspect of research involves the development of sustainable and practical synthesis methods for complex molecules, including quinolines and pyrimidines, which are structurally related or serve as building blocks for more complex compounds like the one . For instance, Mastalir et al. (2016) demonstrated an environmentally benign synthesis of substituted quinolines and pyrimidines, catalyzed by a hydride Mn(I) PNP pincer complex, highlighting the potential for green chemistry in the synthesis of complex molecules (Mastalir et al., 2016).
Antimalarial Activity
Compounds with a pyrrolo[2,3-b]quinoxaline core have been evaluated for their antimalarial activity. Research by Guillon et al. (2004) on new pyrrolo[1,2-a]quinoxalines and their bis derivatives, including bispyrrolo[1,2-a]quinoxalines, demonstrated superior antimalarial properties, especially those linked by a bis(3-aminopropyl)piperazine. These findings underscore the importance of such compounds in the search for new antimalarial agents (Guillon et al., 2004).
Antimycobacterial Activity
Another significant area of application is in the development of antimycobacterial agents. Guillon et al. (2004) synthesized pyrrolo[1,2-a]quinoxaline-2- or -4-carboxylic acid hydrazide derivatives, which showed promising activity against Mycobacterium tuberculosis, indicating the potential for treating tuberculosis with molecules of similar structural characteristics (Guillon et al., 2004).
Future Directions
The future research on quinoxaline derivatives is likely to focus on further understanding their biological activities and optimizing their properties for various applications. This could involve the development of new synthetic strategies and the exploration of different substitutions and modifications .
properties
IUPAC Name |
2-amino-N-(3-methoxypropyl)-1-[(E)-(3-nitrophenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O4/c1-33-11-5-10-24-22(30)18-19-21(27-17-9-3-2-8-16(17)26-19)28(20(18)23)25-13-14-6-4-7-15(12-14)29(31)32/h2-4,6-9,12-13H,5,10-11,23H2,1H3,(H,24,30)/b25-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYYNKMPDICGKS-DHRITJCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=CC=C4)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=CC=C4)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-amino-N-(3-methoxypropyl)-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |
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